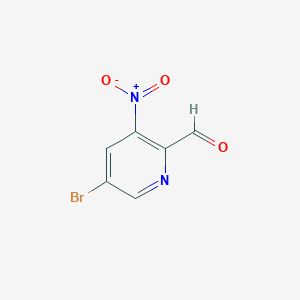
5-溴-3-硝基吡啶-2-甲醛
描述
5-Bromo-3-nitropyridine-2-carbaldehyde is an organic compound with the molecular formula C6H3BrN2O3 . It is a yellow crystal with a unique odor . It is a solid at room temperature and is soluble in organic solvents such as ethanol and dichloromethane . It is mainly used in organic synthesis reactions . It can serve as an important intermediate for the synthesis of various nitrogen-containing heterocyclic compounds and drugs . It can also be used as a dye and dye intermediate .
Synthesis Analysis
5-Bromo-3-nitropyridine-2-carbaldehyde can be synthesized through several methods. One common method is to react 3-nitropyridine-2-carbaldehyde with bromoalkanes to obtain the desired product .Molecular Structure Analysis
The molecular structure of 5-Bromo-3-nitropyridine-2-carbaldehyde consists of a pyridine ring substituted with a bromo group at the 5-position, a nitro group at the 3-position, and a carbaldehyde group at the 2-position .Physical And Chemical Properties Analysis
5-Bromo-3-nitropyridine-2-carbaldehyde is a yellow crystal with a unique odor . It is a solid at room temperature and is soluble in organic solvents such as ethanol and dichloromethane . The predicted density is 1.888±0.06 g/cm3 . The predicted boiling point is 316.6±42.0 °C .科学研究应用
-
Synthesis of Fluorinated Pyridines
- Application: Fluorinated pyridines are of interest due to their unusual physical, chemical, and biological properties . They have reduced basicity and are usually less reactive than their chlorinated and brominated analogues .
- Method: The synthesis of fluoropyridines involves various reactions, including the Umemoto reaction and the Balts-Schiemann reaction .
- Results: Fluoropyridines are used in the development of new agricultural products with improved physical, biological, and environmental properties .
-
Synthesis of Nitropyridines
- Application: Nitropyridines are used in the synthesis of various organic compounds .
- Method: The reaction of pyridine and substituted pyridines with N2O5 in an organic solvent gives the N-nitropyridinium ion. When this is reacted with SO2/HSO3– in water, 3-nitropyridine is obtained .
- Results: From 3-nitropyridine, 5-nitropyridine-2-sulfonic acid is formed in a two-step reaction. From this, a series of 2-substituted-5-nitro-pyridines has been synthesized .
-
Dye and Dye Intermediates
- Application: 5-Bromo-3-nitropyridine-2-carbaldehyde can be used as an intermediate in the synthesis of dyes .
- Method: The specific synthesis methods can vary widely depending on the type of dye being produced .
- Results: The resulting dyes can have a wide range of colors and properties, depending on the specific synthesis methods and other compounds used .
-
Synthesis of Biologically Active Substances
- Application: Certain nitropyridines can be used in the synthesis of biologically active substances .
- Method: The specific synthesis methods can vary widely depending on the type of biologically active substance being produced .
- Results: The resulting substances can have a wide range of biological activities, depending on the specific synthesis methods and other compounds used .
-
Synthesis of 2-Substituted-5-Nitro-Pyridines
- Application: 2-Substituted-5-nitro-pyridines can be synthesized from 3-nitropyridine .
- Method: From 3-nitropyridine, 5-nitropyridine-2-sulfonic acid is formed in a two-step reaction. From this, a series of 2-substituted-5-nitro-pyridines has been synthesized .
- Results: These compounds can be used in various organic synthesis reactions .
-
Synthesis of 4-Substituted-2-Alkylamino-5-Nitropyridines
- Application: 4-Substituted-2-alkylamino-5-nitropyridines can be synthesized from 3-nitropyridine and 4-substituted-3-nitropyridines .
- Method: 3-Nitropyridine and 4-substituted-3-nitropyridines have been substituted with ammonia and amines by the vicarious substitution method and by the oxidative substitution method in the position para to the nitro group .
- Results: High regioselectivities and yields have been obtained in both cases to afford a series of 4-substituted-2-alkylamino-5-nitropyridines .
安全和危害
5-Bromo-3-nitropyridine-2-carbaldehyde is a combustible substance, so it should be kept away from open flames and high temperatures . During use, safety precautions should be taken. It should be handled in a well-ventilated area to avoid inhalation or skin contact . Appropriate protective equipment, such as protective eyewear and gloves, should be worn .
属性
IUPAC Name |
5-bromo-3-nitropyridine-2-carbaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H3BrN2O3/c7-4-1-6(9(11)12)5(3-10)8-2-4/h1-3H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HDDQWSRCVIZQIJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=NC(=C1[N+](=O)[O-])C=O)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H3BrN2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50725559 | |
| Record name | 5-Bromo-3-nitropyridine-2-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50725559 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
231.00 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-Bromo-3-nitropyridine-2-carbaldehyde | |
CAS RN |
1086838-46-1 | |
| Record name | 5-Bromo-3-nitropyridine-2-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50725559 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details

















Synthesis routes and methods II
Procedure details

















Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



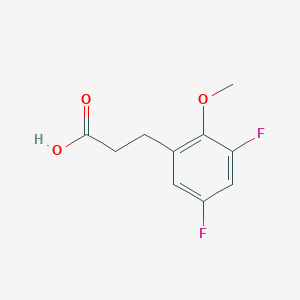
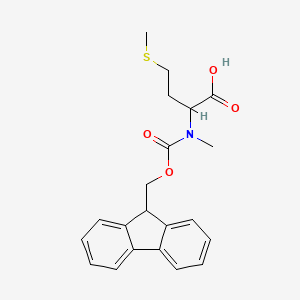
![3-[3-(Difluoromethoxy)phenyl]propionic acid](/img/structure/B1441350.png)
![benzyl N-[(1S,2R,4S)-2-{[(tert-butoxy)carbonyl]amino}-4-(dimethylcarbamoyl)cyclohexyl]carbamate](/img/structure/B1441351.png)
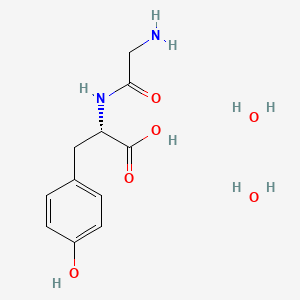

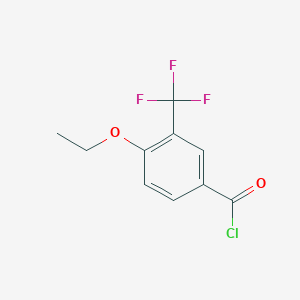
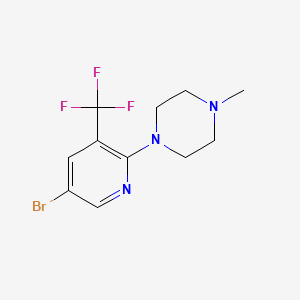
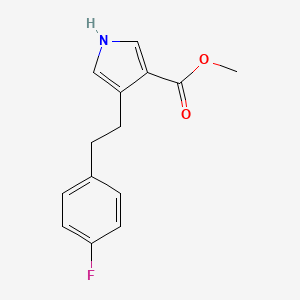
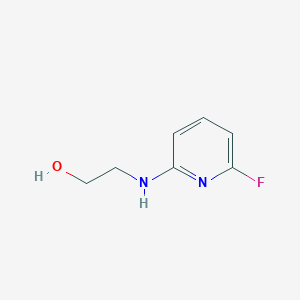

![2'-Deoxy-5'-O-[(2,3-dimethoxyphenyl)(diphenyl)methyl]-5-prop-1-yn-1-yluridine](/img/structure/B1441363.png)